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Compound of Interest

Compound Name: Indolizine-2-carbaldehyde

Cat. No.: B15174817 Get Quote

Introduction

The indolizine scaffold is a nitrogen-fused bicyclic heterocycle, recognized as a "privileged"

structure in medicinal chemistry.[1] It is an isomer of indole and is present in various natural

products and synthetic compounds exhibiting a wide array of pharmacological activities.[2][3]

These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant

properties.[1][4][5] Indolizine-2-carbaldehyde, specifically, serves as a crucial and versatile

synthetic intermediate.[6] The presence of the highly reactive carbaldehyde group at the C2

position allows for straightforward chemical modifications, enabling the generation of diverse

libraries of indolizine derivatives for drug discovery and development.[6]

Synthetic Utility and Logical Workflow

The primary application of Indolizine-2-carbaldehyde in medicinal chemistry is as a

foundational building block. The aldehyde functional group is amenable to a variety of classical

organic reactions, providing access to a multitude of more complex structures. Key

transformations include:

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-

unsaturated systems.

Wittig Reaction: Conversion of the aldehyde to an alkene.
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Reductive Amination: Formation of secondary and tertiary amines by reaction with primary or

secondary amines, followed by reduction.

Schiff Base Formation: Condensation with primary amines to yield imines, which can be

further modified or act as ligands.

Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, to introduce

new functional handles.

This synthetic versatility allows researchers to systematically explore the structure-activity

relationships (SAR) of the indolizine scaffold by introducing diverse substituents at the 2-

position.
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Caption: Synthetic workflow from Indolizine-2-carbaldehyde to drug candidates.

Medicinal Chemistry Applications & Data
While Indolizine-2-carbaldehyde itself is not typically the final active compound, its derivatives

have shown significant promise in several therapeutic areas.
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Anticancer Activity
The planar structure of the indolizine nucleus allows it to interact with biological targets like

DNA and key enzymes in cell proliferation pathways.[7] Derivatives have demonstrated potent

cytotoxic effects against a range of human cancer cell lines. A notable mechanism of action for

some indolizine derivatives is the inhibition of tubulin polymerization.[7]
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Caption: Pathway for tubulin polymerization inhibition by indolizine derivatives.

Table 1: Anticancer Activity of Selected Indolizine Derivatives

Compound
Class

Cancer Cell
Line

Activity Metric Value Reference

Bromo-
substituted
Indolizine (5c)

HOP-62 (Non-
small cell
lung)

GI% -34 (Cytotoxic) [7]

Bromo-

substituted

Indolizine (5c)

SNB-75

(Glioblastoma)
GI% -15 (Cytotoxic) [7]

Fused Indolizine-

Pyrrolopyrimidine

(5r)

HepG2 (Liver) IC₅₀ 0.22 µM [8]

Fused Indolizine-

Pyrrolopyrimidine

(5r)

Huh7 (Liver) IC₅₀ 0.10 µM [8]

Difluoro-

substituted

Indolizine (6o)

HCT-116

(Colorectal)
IC₅₀ 5.84 µM [9]

Difluoro-

substituted

Indolizine (6o)

MCF-7 (Breast) IC₅₀ 8.89 µM [9]

| Indolizine Lactone | MDA-MB-231 (Breast) | IC₅₀ | < 5 µM |[10] |

Antimicrobial Activity
Indolizine derivatives have been synthesized and evaluated for their activity against a spectrum

of bacteria and fungi.[11] Their mechanism can involve the inhibition of essential enzymes,

such as fungal 14α-demethylase, which is critical for ergosterol biosynthesis.[5]

Table 2: Antimicrobial Activity of Selected Indolizine Derivatives
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Compound
Class

Organism Activity Metric Value Reference

Indolizine-1-
carbonitrile
(5b)

Candida
species

MIC 8–32 µg/mL [5]

Indolizine-1-

carbonitrile (5g)

Staphylococcus

aureus
MIC 16 µg/mL [5]

Indolizine-1-

carbonitrile (5g)
Escherichia coli MIC 64 µg/mL [5]

General

Indolizine (XXI)

Staphylococcus

aureus

Bacteriostatic

Conc.
25 µg/mL [11]

| General Indolizine (XIII) | Candida albicans | - | Good Activity |[11] |

Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Certain indolizine derivatives have

been found to possess anti-inflammatory properties, potentially through the inhibition of

inflammatory mediators like TNF-α and prostaglandin E2 (PGE2).[1][12]

Table 3: Anti-inflammatory Activity of Selected Indolizine Derivatives

Compound Class Assay / Model Activity Reference

Spirooxindole-
indolizine hybrids

Carrageenan-
induced paw
edema

Significant
inhibition of TNF-α
and nitrites

[12]

Substituted 1,2-

diphenylindolizines

Mycobacterium-

induced arthritis

Less active than

indoxole standard
[1]

| Benzofuran-indolizine hybrids | - | Possess anti-inflammatory activity |[1] |
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The following is a representative protocol for the derivatization of Indolizine-2-carbaldehyde
via a Knoevenagel condensation to synthesize an indolizine-chalcone derivative, a common

scaffold in medicinal chemistry.

Protocol 1: Synthesis of (E)-3-(Indolizin-2-yl)-1-phenylprop-2-en-1-one

Objective: To synthesize an indolizine-chalcone derivative from Indolizine-2-carbaldehyde
and acetophenone.

Materials:

Indolizine-2-carbaldehyde

Acetophenone

Sodium Hydroxide (NaOH)

Ethanol (EtOH)

Deionized Water

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve

Indolizine-2-carbaldehyde (1.0 eq) in 15 mL of ethanol.

Addition of Reagents: To the stirred solution, add acetophenone (1.1 eq).

Base Addition: Slowly add an aqueous solution of 20% NaOH (2.0 eq) dropwise to the

mixture at room temperature. The reaction should turn color.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the

progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane

and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates

reaction completion.

Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold deionized

water. A precipitate should form.

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold

water until the filtrate is neutral (pH ~7).

Drying: Dry the crude product in a vacuum oven at 40°C overnight.

Purification (if necessary): If the crude product is not pure (as determined by TLC or ¹H

NMR), purify it using flash column chromatography on silica gel. Elute with a gradient of ethyl

acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

Characterization: Combine the pure fractions, evaporate the solvent under reduced

pressure, and dry the final product. Characterize the compound using ¹H NMR, ¹³C NMR,

and Mass Spectrometry to confirm its structure and purity.

Expected Outcome: A solid product, (E)-3-(indolizin-2-yl)-1-phenylprop-2-en-1-one, which can

be further evaluated for its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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